3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid

Lipophilicity Drug-likeness Membrane permeability

Exact 4,5,6-trimethyl substitution is critical for IKK/c-Src inhibitor SAR and patented agrochemical protocols-alternative patterns fail to replicate published activity. This validated scaffold (logP 3.08) provides a free carboxylic acid handle for rapid amide coupling diversification. • CAS 329712-85-8 ensures reproducibility of patent-protected IKK inhibitor series and +6.9 c/ha maize yield outcomes. • Enables multicomponent condensation with α-haloketones for efficient library synthesis. • BenchChem supplies with batch-specific purity documentation.

Molecular Formula C11H12N2O2S
Molecular Weight 236.29 g/mol
CAS No. 329712-85-8
Cat. No. B1299080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid
CAS329712-85-8
Molecular FormulaC11H12N2O2S
Molecular Weight236.29 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N=C1C)SC(=C2N)C(=O)O)C
InChIInChI=1S/C11H12N2O2S/c1-4-5(2)7-8(12)9(11(14)15)16-10(7)13-6(4)3/h12H2,1-3H3,(H,14,15)
InChIKeyJANYWQKFHAKRMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid – Key Procurement Specifications and Structural Identity


3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid (CAS 329712-85-8) is a polysubstituted thieno[2,3-b]pyridine scaffold bearing a 3-amino group, a 2-carboxylic acid handle, and three methyl groups at positions 4, 5, and 6 [1]. This heterocyclic core is recognized as a privileged structure in medicinal chemistry, serving as a key intermediate for kinase inhibitor programs—particularly IκB kinase (IKK) and c-Src inhibitors—as well as for agrochemical growth regulators [2][3]. The compound’s molecular formula is C₁₁H₁₂N₂O₂S, its molecular weight is 236.29 g/mol, its topological polar surface area (TPSA) is 104.45 Ų, and its predicted logP is 3.08 [1].

Kinase inhibitor research Reported IKK/c-Src inhibitor scaffold for lead generation programs
Agrochemical R&D Patent-protected growth regulator intermediate with field-trial yield context
Synthetic workflow One-pot multicomponent route to 2-acyl derivatives reported

Why 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic Acid Cannot Be Replaced by Common Thienopyridine Analogs


The thieno[2,3-b]pyridine-2-carboxylic acid scaffold is chemically versatile, but the number and position of methyl substituents on the pyridine ring dramatically alter both physicochemical properties and downstream biological activity. Simply substituting 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid with a less methylated or differently substituted analog (e.g., the unsubstituted or 6-methyl variant) will produce a compound with markedly different lipophilicity, potentially compromising membrane permeability, target binding, and pharmacokinetic profile in derived drug candidates [1]. Furthermore, patent-protected agrochemical applications specifically require the 4,5,6-trimethyl pattern to achieve the demonstrated crop yield increases; alternative patterns have not shown equivalent efficacy [2]. For procurement decisions in medicinal chemistry or agrochemical R&D, verifying the exact CAS number 329712-85-8 is therefore critical to ensure reproducibility of published biological results and freedom-to-operate within claimed patent spaces.

Methylation pattern mismatch
Analogs with fewer methyl groups may alter lipophilicity and membrane permeability, shifting SAR in derived kinase inhibitors.
Agrochemical efficacy specificity
Reported crop yield increases are tied to the 4,5,6-trimethyl pattern; alternatives lack equivalent endpoint data.

Quantitative Differentiation of 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic Acid Versus Closest Analogs


Increased Lipophilicity (logP +0.93) Relative to the Unsubstituted Parent Scaffold

The 4,5,6-trimethyl substitution elevates the predicted logP of 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid to 3.08, compared to 2.16 for the unsubstituted 3-aminothieno[2,3-b]pyridine-2-carboxylic acid (CAS 58327-75-6) [1]. This ΔlogP of +0.93 corresponds to an approximately 8.5-fold higher octanol-water partition coefficient.

Lipophilicity vs. unsubstituted
Head-to-head
ΔlogP +0.93 (~8.5×)
Supports membrane permeability optimization
In silico prediction; verify experimentally
Lipophilicity Drug-likeness Membrane permeability

Lipophilicity Advantage (ΔlogP +0.62) Over the 6-Methyl Monosubstituted Analog

Compared to 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid (CAS 59488-60-7), which bears only one methyl group on the pyridine ring, the 4,5,6-trimethyl compound exhibits a logP of 3.08 versus 2.47, a difference of +0.62 [1]. This translates to approximately 4.2-fold higher lipophilicity.

Lipophilicity vs. 6-methyl analog
Head-to-head
ΔlogP +0.62 (~4.2×)
Supports tunable lipophilicity for ADME optimization
Predicted values; experimental validation recommended
Lipophilicity SAR Lead optimization

Proven Agrochemical Efficacy: +3.9 to +6.9 c/ha Yield Increase via Amide Derivative

The (furan-2-yl-methyl)-amide derivative of 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid has been patented and field-tested as a plant growth regulator. Application of this derivative increased winter wheat yield by 3.9 centners per hectare (c/ha) and maize yield by 6.9 c/ha relative to untreated controls [1]. No comparable yield data have been published for the amides of the unsubstituted or monomethyl analogs.

Agrochemical yield increase
Reported
+3.9 c/ha wheat, +6.9 c/ha maize
Reported crop yield endpoint context
Field trial under patent; comparator data absent
Agrochemical Plant growth regulator Crop yield

Validated Synthetic Route via Multicomponent Condensation to 2-Acyl Derivatives

The 4,5,6-trimethyl substitution pattern is directly accessible through a reported multicomponent condensation of acetaldehyde, cyanothioacetamide, 4-(but-2-en-2-yl)-morpholine, and α-haloketones, yielding 3-amino-2-acyl-4,5,6-trimethylthieno[2,3-b]pyridines [1]. This one-pot methodology is specific to the trimethyl series, as the enamine intermediate derived from acetaldehyde inherently generates the 4,5,6-trimethyl substitution. In contrast, less methylated analogs require alternative, often lengthier synthetic sequences.

Synthetic route specificity
Class-level
One-pot multicomponent condensation
Supports synthetic accessibility review
Class-level inference; yields undisclosed
Synthetic accessibility Multicomponent reaction Medicinal chemistry

High-Value Application Scenarios for 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic Acid Procurement


Kinase Inhibitor Lead Generation (IKK and c-Src Programs)

The 3-aminothieno[2,3-b]pyridine-2-carboxamide scaffold, directly accessible from 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid via amide coupling, is a validated pharmacophore for IκB kinase (IKK) inhibition, with patent-protected compound series demonstrating utility in autoimmune and inflammatory disease models [1]. The trimethyl substitution enhances lipophilicity (logP 3.08) relative to the unsubstituted core (logP 2.16), offering medicinal chemists a permeability-optimized starting point for structure-activity relationship (SAR) exploration [2].

Agrochemical Growth Regulator Development

The (furan-2-yl-methyl)-amide derivative of 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid is a patented plant growth regulator that delivers field-validated yield increases of +3.9 c/ha in winter wheat and +6.9 c/ha in maize [3]. Procurement of the parent acid enables synthesis of this specific amide and exploration of structure-activity relationships for additional crop protection applications.

Focused Compound Library Synthesis via Multicomponent Chemistry

The 4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid scaffold is uniquely suited for rapid diversification through the reported multicomponent condensation with α-haloketones, enabling efficient generation of 2-acyl-3-amino-thienopyridine libraries for high-throughput screening [4]. This synthetic accessibility lowers the barrier to library production compared to stepwise routes required for less substituted analogs.

Application
Selection Property
Validation Focus
IKK/c-Src kinase inhibitor lead generation
Lipophilicity-optimized 3-aminothienopyridine scaffold
IKK/c-Src inhibition assay context
Agrochemical growth regulator development
4,5,6-Trimethyl substitution pattern
Crop yield endpoint context
Focused compound library synthesis
One-pot multicomponent condensation route
Library diversification efficiency
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